molecular formula C10H13ClN2 B2769138 (1-Methyl-1H-indol-3-yl)methanamine hydrochloride CAS No. 1417634-73-1

(1-Methyl-1H-indol-3-yl)methanamine hydrochloride

Cat. No.: B2769138
CAS No.: 1417634-73-1
M. Wt: 196.68
InChI Key: UXLNDWBLRQAIFJ-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indol-3-yl)methanamine hydrochloride: is an organic compound with the molecular formula C10H12N2·HCl. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-indol-3-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with indole, which is then methylated to form 1-methylindole.

    Formylation: The 1-methylindole undergoes formylation to produce 1-methylindole-3-carboxaldehyde.

    Reductive Amination: The 1-methylindole-3-carboxaldehyde is then subjected to reductive amination using ammonia or an amine source to yield (1-Methyl-1H-indol-3-yl)methanamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-indol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can modify the indole ring or the amine group.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

The major products formed from these reactions include various substituted indoles, which can have different functional groups attached to the indole ring or the amine group.

Scientific Research Applications

(1-Methyl-1H-indol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (1H-Indol-3-yl)methanamine
  • 1-Methylindole-3-carboxaldehyde
  • N-Methyltryptamine

Uniqueness

(1-Methyl-1H-indol-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications where other indole derivatives may not be as effective.

Properties

IUPAC Name

(1-methylindol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-12-7-8(6-11)9-4-2-3-5-10(9)12;/h2-5,7H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLNDWBLRQAIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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